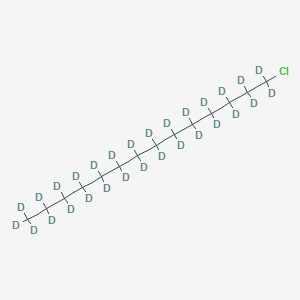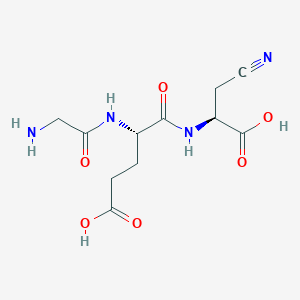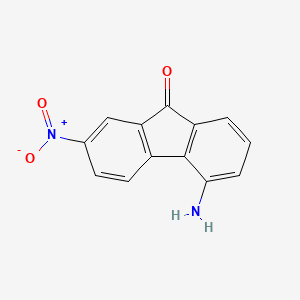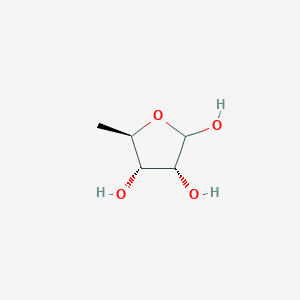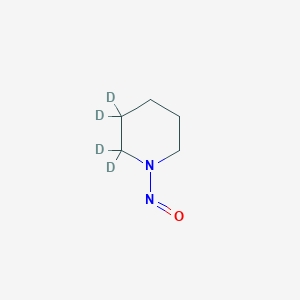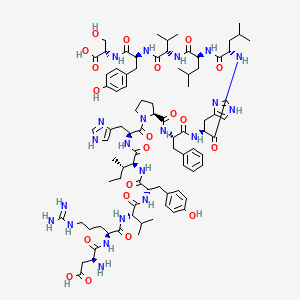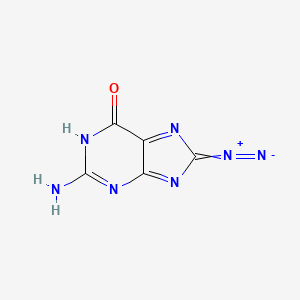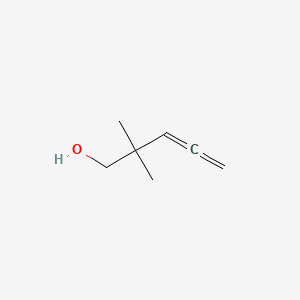
3,4-Pentadien-1-ol, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pentadien-1-ol, 2,2-dimethyl-: is a chemical compound with the molecular formula C7H12O. It is a member of the pentadienol family, characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain. This compound is known for its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3,4-Pentadien-1-ol, 2,2-dimethyl- involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone.
Aldol Condensation: Another method involves aldol condensation of suitable aldehydes followed by dehydration to form the pentadienol structure.
Industrial Production Methods: Industrial production of 3,4-Pentadien-1-ol, 2,2-dimethyl- often involves large-scale Grignard reactions or aldol condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Pentadien-1-ol, 2,2-dimethyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds, ethers
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Pentadien-1-ol, 2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl groups and double bonds. It also serves as a model compound for studying the metabolism of similar structures in biological systems .
Industry: Industrially, 3,4-Pentadien-1-ol, 2,2-dimethyl- is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of 3,4-Pentadien-1-ol, 2,2-dimethyl- involves its ability to undergo various chemical transformations due to the presence of double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution .
Vergleich Mit ähnlichen Verbindungen
1,4-Pentadien-3-ol: Similar structure but lacks the dimethyl substitution.
2,4-Dimethyl-1,3-pentadiene: Similar diene structure but lacks the hydroxyl group.
Uniqueness: 3,4-Pentadien-1-ol, 2,2-dimethyl- is unique due to the presence of both double bonds and a hydroxyl group, which provides it with a versatile reactivity profile. This makes it more reactive and useful in various synthetic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
4058-52-0 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h5,8H,1,6H2,2-3H3 |
InChI-Schlüssel |
NOTNXVNZHXXZSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


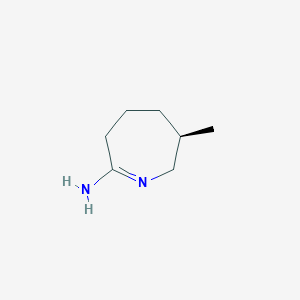
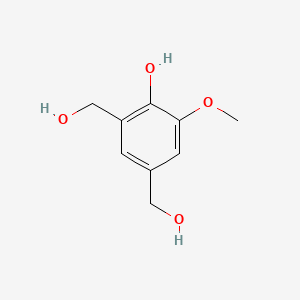
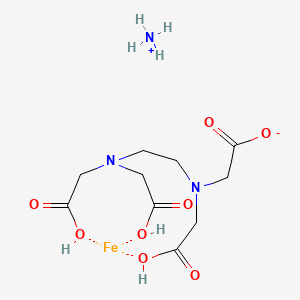

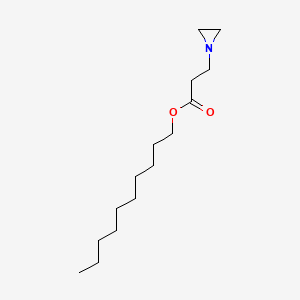
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
